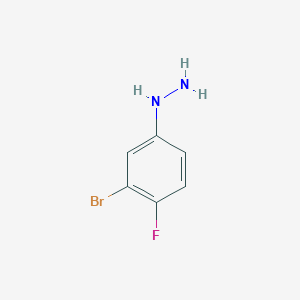
2-Isocyanato-5-(trifluoromethyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-イソシアナト-5-(トリフルオロメチル)チオフェンは、分子式C6H2F3NOSの化学化合物です。これは、イソシアネート基とチオフェン環に結合したトリフルオロメチル基を含むユニークな化学構造で知られています。 この化合物は、その潜在的な生物活性と合成化学における用途により、さまざまな研究分野で注目を集めています .
準備方法
2-イソシアナト-5-(トリフルオロメチル)チオフェンの合成は、通常、2-アミノ-5-(トリフルオロメチル)チオフェンとホスゲンまたはその誘導体の反応によって行われます。この反応は、通常、目的のイソシアネート化合物の形成を確実にするために、制御された条件下で行われます。 工業的な製造方法には、収率と純度を最適化するために、連続フロー反応器などの高度な技術の使用が含まれる場合があります .
化学反応の分析
2-イソシアナト-5-(トリフルオロメチル)チオフェンは、以下を含むさまざまな種類の化学反応を起こします。
置換反応: イソシアネート基は、アミンやアルコールなどの求核剤と反応して、それぞれ尿素とカルバメートを形成できます。
付加反応: この化合物は、活性水素原子を含む化合物との付加反応に参加できます。
重合: イソシアネート基は、重合反応を起こしてポリウレタンを形成できます。
これらの反応で使用される一般的な試薬には、アミン、アルコール、ジブチルスズジラウレートなどの触媒が含まれます。 これらの反応から生成される主な生成物には、尿素、カルバメート、ポリウレタンが含まれます .
科学的研究の応用
2-イソシアナト-5-(トリフルオロメチル)チオフェンは、以下を含む科学研究で幅広い用途があります。
化学: これは、医薬品や農薬を含むさまざまな有機化合物の合成における構成ブロックとして使用されます。
生物学: この化合物の潜在的な生物活性は、創薬と開発のための候補となっています。
医学: これは、新しい治療薬の開発における潜在的な用途について調査されています。
作用機序
2-イソシアナト-5-(トリフルオロメチル)チオフェンの作用機序は、求核剤との反応性を伴います。イソシアネート基は非常に求電子性が高く、生体分子中の求核部位と反応して、共有結合を形成できます。 この反応性は、その潜在的な生物活性と創薬における用途の基盤となっています .
類似化合物との比較
2-イソシアナト-5-(トリフルオロメチル)チオフェンは、以下を含む他のイソシアネート化合物と比較できます。
2-イソシアナト-5-メチルチオフェン: トリフルオロメチル基の代わりにメチル基を持つ類似の構造。
2-イソシアナト-5-クロロチオフェン: トリフルオロメチル基の代わりに塩素原子を持つ類似の構造。
2-イソシアナト-5-ブロモチオフェン: トリフルオロメチル基の代わりに臭素原子を持つ類似の構造。
2-イソシアナト-5-(トリフルオロメチル)チオフェン中のトリフルオロメチル基の存在は、ユニークな電子特性を与え、そのアナログと比較して、より反応性が高く、潜在的により生物学的に活性になります .
特性
分子式 |
C6H2F3NOS |
|---|---|
分子量 |
193.15 g/mol |
IUPAC名 |
2-isocyanato-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F3NOS/c7-6(8,9)4-1-2-5(12-4)10-3-11/h1-2H |
InChIキー |
RSGHEWNDAKXNAA-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)N=C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
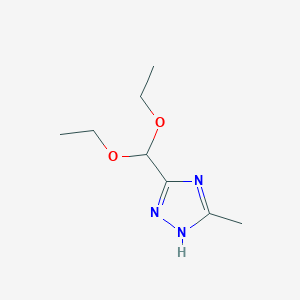
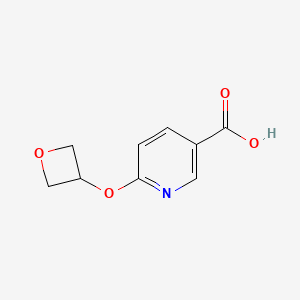
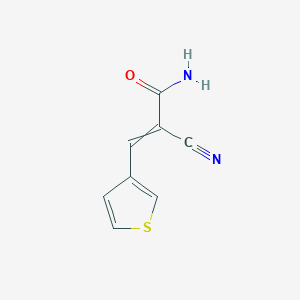

![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
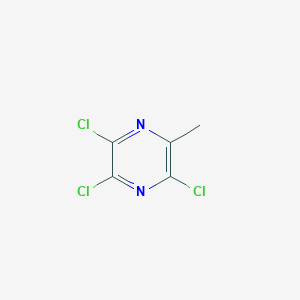
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
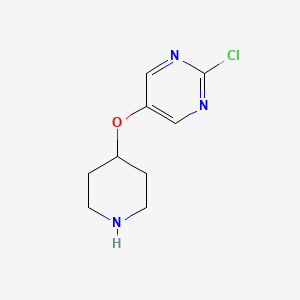

![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
